

BMS-466442: Application Notes for In Vivo Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-466442

Cat. No.: B15606448

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Abstract

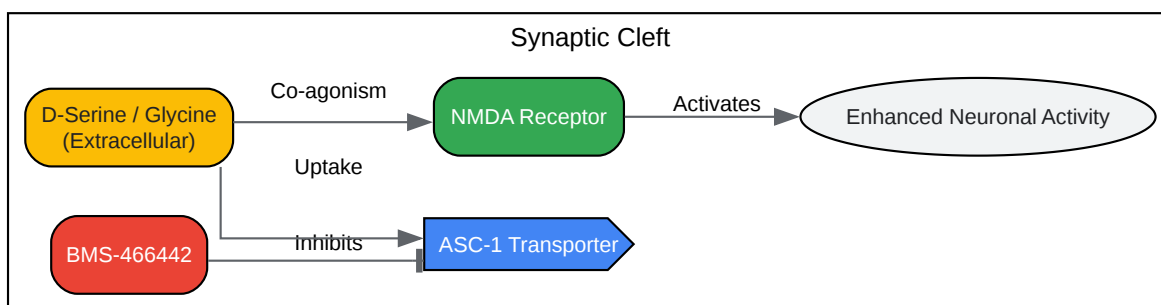
BMS-466442 is a potent and highly selective inhibitor of the alanine-serine-cysteine transporter-1 (ASC-1), a key regulator of synaptic D-serine and glycine levels.[1] This document provides detailed application notes and protocols for the use of **BMS-466442** in in vivo studies. A critical evaluation of its suitability for in vivo use is presented, highlighting the crucial difference between systemic and targeted administration. While evidence suggests **BMS-466442** is unsuitable for systemic administration routes, successful in vivo application has been demonstrated via intracerebroventricular (ICV) infusion.[2] This document offers a comprehensive guide for researchers considering **BMS-466442** for in vivo applications, with a focus on direct-to-CNS delivery methods.

Introduction to BMS-466442

BMS-466442 is an experimental small molecule that acts as a selective inhibitor of the amino acid transporter ASC-1 (also known as SLC7A10).[1] By inhibiting ASC-1, **BMS-466442** prevents the uptake of D-serine and glycine into neurons and glial cells, thereby increasing their extracellular concentrations in the synapse. This leads to enhanced activation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory.[1] Developed initially as a potential therapeutic for schizophrenia, its mechanism of action makes it a valuable tool for neuroscience research.[1]

Mechanism of Action

BMS-466442 competitively binds to the orthosteric site of the ASC-1 transporter, effectively blocking the translocation of its natural substrates, including D-serine, glycine, L-alanine, and L-cysteine. This inhibition leads to an accumulation of these amino acids in the synaptic cleft, thereby modulating NMDA receptor activity.



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Caption: Mechanism of action of **BMS-466442** in the synapse.

Physicochemical and In Vitro Potency Data

A summary of the key physicochemical properties and in vitro potency of **BMS-466442** is provided in the table below for easy reference.

Property	Value	Reference
IUPAC Name	methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate	[1]
Molecular Formula	C ₃₁ H ₃₀ N ₄ O ₅	[1]
Molar Mass	538.604 g/mol	[1]
CAS Number	1598424-76-0	[1]
IC ₅₀ (ASC-1)	11 nM	[1]
IC ₅₀ ([³ H] D-serine uptake in rat brain synaptosomes)	400 nM	[1]
IC ₅₀ (human ASC-1 expressing cells)	36.8 ± 11.6 nM	[1]
IC ₅₀ (primary cortical cultures)	19.7 ± 6.7 nM	[1]
Solubility	DMSO: ≥ 53.86 mg/mL (100 mM)	[3]

Suitability for In Vivo Studies: A Critical Assessment

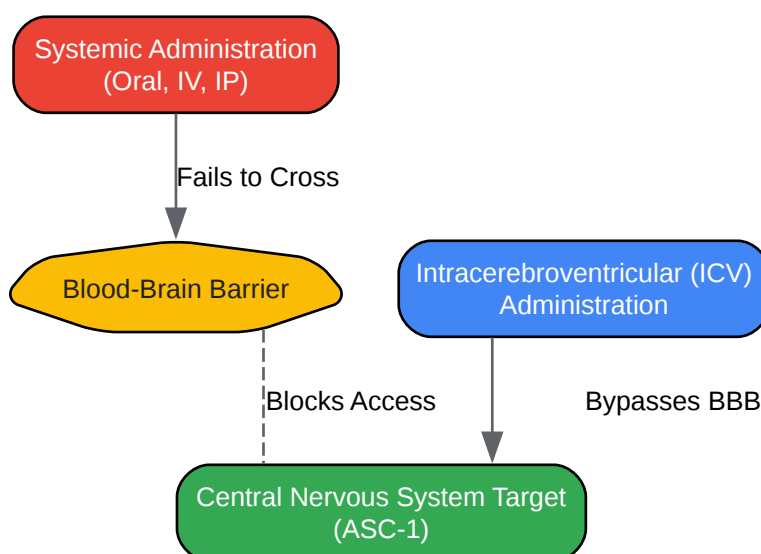
There is conflicting information regarding the suitability of **BMS-466442** for in vivo studies. While some suppliers explicitly state that the "compound is unsuitable for in vivo studies"[3], there is published evidence of its successful use in a mouse model of brain injury via intracerebroventricular (ICV) administration.[2]

The likely reason for the unsuitability of **BMS-466442** for systemic administration (e.g., oral, intravenous, intraperitoneal) is poor pharmacokinetic properties, such as:

- Low Oral Bioavailability: The molecule may be poorly absorbed from the gastrointestinal tract.

- **Poor Blood-Brain Barrier (BBB) Penetration:** The physicochemical properties of **BMS-466442** may not be favorable for crossing the highly selective BBB to reach its target in the central nervous system (CNS).
- **Rapid Metabolism:** The compound may be quickly metabolized and cleared from the systemic circulation.

Therefore, for researchers aiming to study the effects of ASC-1 inhibition in the CNS, direct administration methods that bypass the BBB are recommended.



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Caption: Comparison of systemic vs. ICV administration for **BMS-466442**.

Recommended In Vivo Protocol: Intracerebroventricular (ICV) Infusion

The following protocol is based on the successful in vivo application of **BMS-466442** in a mouse model of surgery-induced brain damage. This method ensures direct delivery of the compound to the CNS, bypassing the BBB.

Materials

- **BMS-466442**

- Phosphate-buffered saline (PBS), sterile
- Osmotic minipumps (e.g., ALZET)
- Brain infusion cannula
- Stereotaxic apparatus
- Anesthetics (e.g., isoflurane)
- Analgesics (e.g., buprenorphine)

Preparation of Infusion Solution

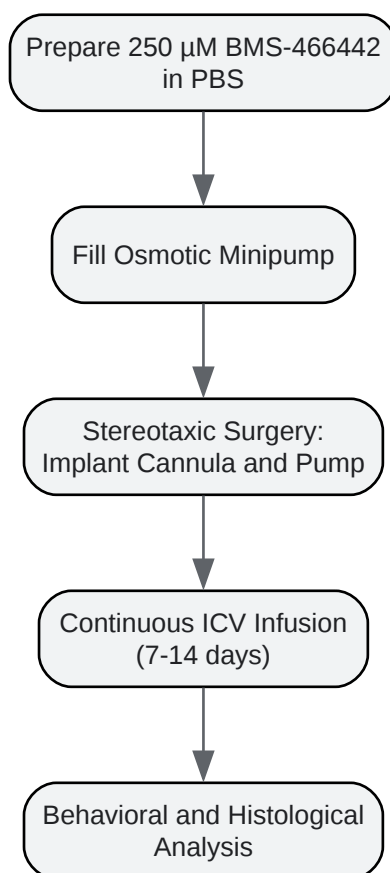
- Prepare a stock solution of **BMS-466442** in a suitable solvent like DMSO.
- Further dilute the stock solution in sterile PBS to a final concentration of 250 μ M.
 - Note: The final concentration of DMSO should be kept to a minimum to avoid neurotoxicity.
- Fill the osmotic minipumps with the 250 μ M **BMS-466442** solution according to the manufacturer's instructions.

Surgical Procedure (Mouse Model)

- Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).
- Secure the animal in a stereotaxic frame.
- Perform a craniotomy to expose the target brain region for cannula implantation (e.g., the lateral ventricle).
- Implant the brain infusion cannula into the target region.
- Connect the cannula to the primed osmotic minipump, which is placed subcutaneously.
- Suture the incision and provide post-operative care, including analgesics.

Experimental Timeline

The duration of infusion will depend on the specific experimental design. In the cited study, infusion was carried out for a period of 7 to 14 days. Behavioral and histological analyses can be performed following the infusion period.



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- To cite this document: BenchChem. [BMS-466442: Application Notes for In Vivo Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606448#is-bms-466442-suitable-for-in-vivo-studies]

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